molecular formula C22H28FN3O4S B2638513 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 897618-35-8

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2638513
CAS No.: 897618-35-8
M. Wt: 449.54
InChI Key: ARLMXVNRKVOLEO-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key pharmacophoric elements, including a 2-fluorophenylpiperazine moiety and a 4-methoxyphenylpropanamide group, which are commonly investigated for their potential interactions with the central nervous system. Piperazine derivatives are a well-studied class in drug discovery, known to exhibit high affinity for various neurological receptors . The specific substitution pattern on the piperazine ring and the sulfonyl ethyl linker in this compound suggest it is designed for targeted receptor interaction, potentially as a ligand for serotonin or dopamine receptor subtypes, which are critical in regulating mood, cognition, and behavior . The 4-methoxyphenyl group is a common feature in many bioactive molecules, often contributing to metabolic stability and binding affinity. This compound is supplied exclusively for research applications, such as in vitro binding assays, functional activity studies, and as a standard in analytical chemistry. It is intended for use by qualified researchers in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-30-19-9-6-18(7-10-19)8-11-22(27)24-12-17-31(28,29)26-15-13-25(14-16-26)21-5-3-2-4-20(21)23/h2-7,9-10H,8,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLMXVNRKVOLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperazine Ring : A common motif in many pharmaceutical agents, contributing to receptor binding.
  • Fluorophenyl Group : Enhances lipophilicity and biological activity.
  • Sulfonamide Moiety : Known for its role in various biological activities, including antibacterial effects.
  • Methoxyphenyl Group : May influence the compound's interaction with biological targets.

Molecular Formula

C21H26FN3O5SC_{21}H_{26}FN_{3}O_{5}S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interactions : The compound may bind to G-protein-coupled receptors (GPCRs), influencing various signaling pathways associated with neurotransmission and inflammation.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory responses and cancer progression, potentially through competitive inhibition mechanisms.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways related to apoptosis and cell proliferation, which is critical in cancer treatment.

In Vitro Studies

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis via p53 pathway
HeLa (Cervical)2.41Caspase activation leading to cell death

These findings indicate that the compound effectively induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

  • MCF-7 Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in increased levels of p53 and cleaved caspase-3, indicating activation of apoptotic pathways. This suggests that the compound may serve as a potential therapeutic agent in breast cancer treatment .
  • HeLa Cell Line Evaluation : The compound demonstrated significant cytotoxicity against HeLa cells, with flow cytometry confirming increased markers of apoptosis at higher concentrations. This reinforces its potential use in cervical cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g)

  • Key Differences :

  • Piperazine Substitution: The 2,4-dichlorophenyl group in 7g replaces the 2-fluorophenyl group in the target compound. D2 receptors) .
  • Linker and Tail : 7g features a pentanamide chain (longer than the propanamide in the target) and a thiophene-phenyl terminus. The thiophene may enhance π-π stacking interactions compared to the 4-methoxyphenyl group, which provides electron-donating methoxy effects.
    • Synthetic Parallels : Both compounds employ piperazine-based scaffolds, suggesting shared synthetic routes (e.g., nucleophilic substitution for piperazine coupling) .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences:

  • Core Structure: This compound integrates a chromenone-pyrazolopyrimidine core, contrasting with the linear propanamide-piperazine architecture of the target. The chromenone moiety may confer kinase or protease inhibitory activity absent in the target compound.
  • Sulfonamide vs. Physicochemical Data:
  • Melting Point : 175–178°C (vs. unreported for the target), suggesting higher crystallinity.
  • Molecular Weight : 589.1 g/mol (vs. ~480–500 g/mol estimated for the target), indicating divergent pharmacokinetic profiles .

Functional Group Impact on Bioactivity

Feature Target Compound Analog 7g Chromenone-Pyrazolopyrimidine
Piperazine Substitution 2-fluorophenyl (electron-withdrawing) 2,4-dichlorophenyl (bulky, lipophilic) Absent
Linker Sulfonylethyl Pentanamide Benzenesulfonamide
Terminal Group 4-methoxyphenyl (electron-donating) Thiophene-phenyl (π-π stacking) Chromenone-pyrazolopyrimidine (kinase binding)
Molecular Weight ~480–500 g/mol (estimated) Not reported 589.1 g/mol

Research Findings and Implications

  • Receptor Selectivity : The 2-fluorophenyl group in the target compound may favor dopamine D3 receptor binding over D2, as seen in structurally related piperazine derivatives .
  • Metabolic Stability : The sulfonylethyl linker likely improves resistance to cytochrome P450 oxidation compared to ester or amide linkers in other analogs.
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation, necessitating further experimental validation.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methoxy singlet at δ 3.8 ppm, fluorophenyl aromatic signals) .
  • HPLC-DAD : Detects impurities (<0.1%) and validates retention time consistency .
  • FT-IR : Verifies sulfonyl (1150–1250 cm⁻¹) and amide (1650–1750 cm⁻¹) functional groups .

How is biological activity assessed in vitro for this compound?

Q. Advanced

  • Cytotoxicity assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorescence polarization assays targeting kinases or GPCRs linked to the piperazine pharmacophore .
  • Dose-response curves : 3–5 log concentrations tested in triplicate to ensure reproducibility .

How do structural modifications influence pharmacological activity?

Advanced
Case study : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) reduces cellular permeability, while bulkier substituents (e.g., trifluoromethyl) enhance target binding. SAR strategies include:

  • Substituent scanning : Synthesizing analogs with varied aryl groups on the propanamide chain.
  • In silico docking : Predicting binding affinities to receptors like dopamine D2 or 5-HT1A .

What strategies improve solubility and stability in aqueous buffers?

Q. Advanced

  • Salt formation : Preparing hydrochloride salts to enhance water solubility (e.g., dihydrochloride forms increase solubility by 10–20×) .
  • Co-solvent systems : Using PEG-400 or cyclodextrins to stabilize the compound in PBS (pH 7.4) .
  • Lyophilization : Freeze-drying with trehalose or mannitol for long-term storage .

What challenges arise during large-scale synthesis (>100 g)?

Q. Advanced

  • Exothermic reactions : Sulfonation requires jacketed reactors to dissipate heat and prevent decomposition .
  • Byproduct management : Continuous extraction (e.g., liquid-liquid separators) removes sulfonic acid byproducts .
  • Quality control : In-line PAT (Process Analytical Technology) monitors reaction progression via FT-IR or Raman spectroscopy .

How are discrepancies in biological activity data between research groups addressed?

Q. Advanced

  • Replicate experiments : Three independent assays with internal controls (e.g., staurosporine for cytotoxicity).
  • Standardized protocols : Adhering to OECD guidelines for cell viability assays or enzyme inhibition studies.
  • Meta-analysis : Pooling data from multiple studies to identify outliers and validate trends statistically .

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